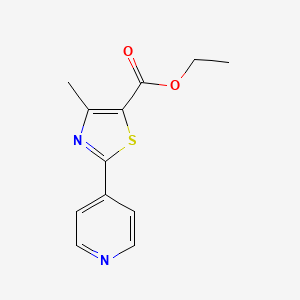
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
Cat. No. B1330909
Key on ui cas rn:
89401-54-7
M. Wt: 248.3 g/mol
InChI Key: JPZUWDDVYNEJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06410538B2
Procedure details


2.76 g (20 mmol) of thioisonicotinamide and 3.6 g (22 mmol) of ethyl 2-chloroacetacetate were heated under reflux in 30 ml of ethanol for 20 hours. After the treatment with ethyl acetate as the extraction solvent in an ordinary manner, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[C:10]([O:13][CH2:14][CH3:15])(=[O:12])[CH3:11].[CH2:16](O)[CH3:17]>>[CH3:16][C:17]1[N:9]=[C:1]([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)[S:8][C:11]=1[C:10]([O:13][CH2:14][CH3:15])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=NC=C1)(=S)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by the silica gel column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=C(SC1C(=O)OCC)C1=CC=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
